molecular formula C12H16N4OS B3836924 N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide

N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide

Cat. No. B3836924
M. Wt: 264.35 g/mol
InChI Key: QJNGPVWHEJQHRB-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, also known as PTMAH, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have a mechanism of action that affects biochemical and physiological processes. In

Mechanism of Action

The mechanism of action of N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide involves its ability to bind to specific biological molecules, such as Aβ peptides, and inhibit their aggregation. This mechanism has been shown to be effective in preventing the formation of Aβ plaques, which are a hallmark of Alzheimer's disease. N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been shown to induce cell death in cancer cells by disrupting the cell membrane and causing oxidative stress.
Biochemical and Physiological Effects:
N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to have biochemical and physiological effects, including the ability to selectively bind to biological molecules, induce cell death in cancer cells, and inhibit the aggregation of Aβ peptides. N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been shown to have low toxicity and good biocompatibility, making it a potential candidate for use in biomedical applications.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is its ability to selectively bind to specific biological molecules, making it a useful tool for studying biological processes. Another advantage is its low toxicity and good biocompatibility, which make it a safe option for use in biomedical applications. However, a limitation of using N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide in lab experiments is its cost, as it is a relatively expensive compound.

Future Directions

There are several future directions for research on N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide, including further studies on its potential applications in biomedical research, such as imaging and detecting biological molecules, and as a potential treatment for Alzheimer's disease and cancer. Future research could also focus on developing more cost-effective synthesis methods for N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide and exploring its potential as a drug delivery system.
Conclusion:
In conclusion, N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide is a chemical compound that has been studied for its potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research have been discussed in this paper. N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has shown promise as a potential tool for studying biological processes and as a potential treatment for Alzheimer's disease and cancer. Further research is needed to fully explore its potential in these areas.

Scientific Research Applications

N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been studied for its potential applications in scientific research, including as a fluorescent probe for imaging and detecting biological molecules, as a potential anti-cancer agent, and as a potential treatment for Alzheimer's disease. N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has been shown to selectively bind to amyloid beta (Aβ) peptides, which are implicated in the development of Alzheimer's disease, and inhibit their aggregation. N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide has also been shown to induce cell death in cancer cells, making it a potential anti-cancer agent.

properties

IUPAC Name

N-[(E)-pyridin-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS/c17-12(10-16-4-6-18-7-5-16)15-14-9-11-2-1-3-13-8-11/h1-3,8-9H,4-7,10H2,(H,15,17)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJNGPVWHEJQHRB-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=O)NN=CC2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1CC(=O)N/N=C/C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(E)-pyridin-3-ylmethylideneamino]-2-thiomorpholin-4-ylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide
Reactant of Route 3
Reactant of Route 3
N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide
Reactant of Route 4
N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide
Reactant of Route 5
Reactant of Route 5
N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide
Reactant of Route 6
Reactant of Route 6
N'-(3-pyridinylmethylene)-2-(4-thiomorpholinyl)acetohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.